molecular formula C8H6BrFO3 B2664771 2-Bromo-3-fluoro-4-methoxybenzoic acid CAS No. 1698102-04-3

2-Bromo-3-fluoro-4-methoxybenzoic acid

Cat. No. B2664771
CAS RN: 1698102-04-3
M. Wt: 249.035
InChI Key: QBCAMMMOHKKIPT-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-4-methoxybenzoic acid is a type of fluorinated benzoic acid . It is used as an intermediate in the preparation of APIs . The compound has a molecular weight of 219.01 .


Synthesis Analysis

The synthesis of this compound involves several steps. Amination of 2-bromo-4-fluorobenzoic acid with aniline yields N-phenyl-4-fluoro-anthranilic acid . The fluoride substituent enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . It can undergo various reactions, including Fischer esterification affording esters with ligustrazine moiety for the treatment of Alzheimer’s disease .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula BrC6H3(F)CO2H . The compound has a CAS Number of 1006-41-3 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It can also be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for Friedel-Craft acylation reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.01 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Method Development

The synthesis of compounds similar to 2-Bromo-3-fluoro-4-methoxybenzoic acid is fundamental in organic chemistry research, providing insights into method development for complex molecules. For instance, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene through a sequence involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, showcasing the intricate steps necessary to achieve high purity and yield in synthetic chemistry (Chen Bing-he, 2008).

Catalysis and Reaction Mechanisms

The study of catalysis and reaction mechanisms is another significant application. The cobalt-catalysed methoxycarbonylation of polysubstituted bromo, fluoro- and chloro, fluorobenzenes has been described, emphasizing the chemo- and regio-selectivity of these reactions. This research paves the way for the synthesis of various fluorobenzoic acid derivatives, highlighting the utility of such compounds in developing new chemical reactions (V. Boyarskiy et al., 2010).

Halogen Bonding in Crystal Engineering

Halogen bonding, particularly involving bromo and methoxy substituents, plays a crucial role in crystal engineering. The study of 4-bromo-3,5-di(methoxy)benzoic acid provides insights into the strength of Br … Br type II halogen bonds, which are essential for understanding molecular assembly and designing materials with desired properties (Pablo A. Raffo et al., 2016).

Environmental and Microbial Degradation

Understanding the environmental degradation of halogenated compounds is critical for assessing their impact on ecosystems. Pseudomonas putida strain CLB 250 has been shown to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate as sole carbon and energy sources, highlighting the microbial pathways for degrading such pollutants and their relevance in bioremediation strategies (K. Engesser & P. Schulte, 1989).

Photodynamic Therapy and Drug Discovery

Compounds with bromo, fluoro, and methoxy groups are also explored for their potential in medical applications, such as photodynamic therapy and drug discovery. For instance, the synthesis of a key intermediate in drug discoveries, demonstrating the importance of such compounds in developing new therapeutic agents (K. Nishimura & T. Saitoh, 2016).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Relevant Papers The relevant papers on 2-Bromo-3-fluoro-4-methoxybenzoic acid include a study on the scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride and 1, 2-diethoxy-3-fluorobenzene . Another paper discusses the use of the compound in the synthesis of ligustrazine moiety for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-bromo-3-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCAMMMOHKKIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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